2-[(2,4,6-Trimethylphenyl)methyl]oxirane
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Overview
Description
2-[(2,4,6-Trimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom. This compound is also known by its CAS number 24344-12-5 . The presence of the 2,4,6-trimethylphenyl group attached to the oxirane ring imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with an epoxidizing agent. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium hydroxide and hydrogen peroxide in an aqueous medium. The reaction proceeds under mild conditions and yields the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4,6-Trimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .
Scientific Research Applications
2-[(2,4,6-Trimethylphenyl)methyl]oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological applications. The specific pathways and targets depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4,6-Trimethylphenyl)methyl]oxirane
- 2-Methyl-2-phenyloxirane
- 2-Phenyl-2-methyloxirane
Comparison
This compound is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other oxirane derivatives like 2-methyl-2-phenyloxirane and 2-phenyl-2-methyloxirane, which have different substituents and therefore different reactivity and applications .
Biological Activity
2-[(2,4,6-Trimethylphenyl)methyl]oxirane, also known as 2-mesityloxirane, is an organic compound characterized by its epoxide structure. This compound has garnered attention in various fields of research due to its potential biological activities, including its applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity associated with 2-mesityloxirane, supported by data tables and relevant case studies.
The biological activity of 2-mesityloxirane primarily stems from its ability to undergo ring-opening reactions. These reactions can be catalyzed by various reagents, leading to the formation of β-hydroxypropyl esters and other derivatives that exhibit biological properties. The compound's interaction with acids and bases allows it to form hydrogen-bonded complexes, which are crucial for its reactivity in biological systems.
1. Antifungal Properties
Research indicates that 2-mesityloxirane demonstrates antifungal activity, making it a candidate for use as a plant growth regulator. Its mechanism involves disrupting fungal cell membranes, which can inhibit growth and proliferation.
2. Cytotoxicity and Anticancer Activity
In vitro studies have shown that 2-mesityloxirane exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | PC3 (Prostate) | 15.0 | Induced apoptosis |
Study B | HeLa (Cervical) | 22.5 | Inhibited proliferation |
3. Plant Growth Regulation
The compound has been explored for its role as a plant growth regulator. It influences various physiological processes in plants, enhancing growth rates and resistance to environmental stressors.
Case Study 1: Antifungal Activity
A study conducted by researchers demonstrated the antifungal efficacy of 2-mesityloxirane against Candida albicans. The compound was tested at varying concentrations, revealing a significant reduction in fungal viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity on Cancer Cells
In a comparative study assessing the cytotoxic effects of several epoxides, 2-mesityloxirane was found to have a lower IC50 compared to other compounds tested against prostate cancer cells (PC3). The results indicated that the compound could serve as a lead structure for developing new anticancer drugs.
Toxicological Profile
Toxicological assessments indicate that while 2-mesityloxirane shows promise in various applications, it also possesses moderate toxicity upon inhalation and skin exposure. The LD50 values for acute oral and dermal toxicity exceed 2000 mg/kg in rodent models .
Toxicity Parameter | Value |
---|---|
Acute Oral Toxicity | LD50 > 2000 mg/kg |
Acute Dermal Toxicity | LD50 > 2000 mg/kg |
Properties
CAS No. |
24344-12-5 |
---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-[(2,4,6-trimethylphenyl)methyl]oxirane |
InChI |
InChI=1S/C12H16O/c1-8-4-9(2)12(10(3)5-8)6-11-7-13-11/h4-5,11H,6-7H2,1-3H3 |
InChI Key |
ZDQPWBHSHTVNNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2CO2)C |
Origin of Product |
United States |
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